8-Fluoro-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid
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Overview
Description
8-Fluoro-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid is a complex organic compound with the molecular formula C16H16F4N2O3. This compound is notable for its unique structure, which includes a fluorinated isoquinoline core and a piperidine ring. The presence of trifluoroacetic acid adds to its chemical stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to stabilize the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isoquinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoquinolines or piperidines.
Scientific Research Applications
8-Fluoro-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoro-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The fluorinated isoquinoline core can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance binding affinity and specificity. Trifluoroacetic acid can stabilize the compound, enhancing its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroisoquinoline: Lacks the piperidine ring and trifluoroacetic acid.
Piperidinylisoquinoline: Does not contain the fluorine atom or trifluoroacetic acid.
Trifluoroacetic Acid Derivatives: May lack the isoquinoline core or piperidine ring.
Uniqueness
8-Fluoro-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid is unique due to its combination of a fluorinated isoquinoline core, a piperidine ring, and the presence of trifluoroacetic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
918490-21-8 |
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Molecular Formula |
C16H16F4N2O3 |
Molecular Weight |
360.30 g/mol |
IUPAC Name |
8-fluoro-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H15FN2O.C2HF3O2/c15-14-8-12(18-11-2-5-16-6-3-11)7-10-1-4-17-9-13(10)14;3-2(4,5)1(6)7/h1,4,7-9,11,16H,2-3,5-6H2;(H,6,7) |
InChI Key |
QSVWXQWXIQVXRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC(=C3C=NC=CC3=C2)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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